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Compound of Interest

Compound Name:
(4-Methoxypyridin-2-YL)boronic

acid

Cat. No.: B594253 Get Quote

CAS Number: 1333505-99-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Methoxypyridin-2-YL)boronic acid,

a key building block in modern synthetic and medicinal chemistry. This document outlines its

chemical properties, synthesis, and applications, with a focus on its role in the development of

novel therapeutics. Detailed experimental protocols and workflow diagrams are provided to

support researchers in its practical application.

Core Compound Data
(4-Methoxypyridin-2-YL)boronic acid is a member of the heteroarylboronic acid family, which

are indispensable reagents in palladium-catalyzed cross-coupling reactions. Its unique

electronic and structural properties make it a valuable synthon for introducing the 4-

methoxypyridine moiety into complex molecules.

Physicochemical and Spectral Data
Quantitative data for (4-Methoxypyridin-2-YL)boronic acid is summarized in the table below.

Data for some specific physical properties are not readily available in published literature, a

common occurrence for specialized reagents.
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Property Value Source

CAS Number 1333505-99-9 Commercial Suppliers[1]

Molecular Formula C₆H₈BNO₃ Benchchem[2]

Molecular Weight 152.94 g/mol Benchchem[2]

Appearance
Solid (Typical for arylboronic

acids)
General Knowledge

Purity ≥95% BLD Pharmatech[1]

Melting Point Not available -

Boiling Point Not available -

Solubility
Soluble in organic solvents like

Dioxane, THF, DMF
General Knowledge

¹H NMR Spectrum
Data not available in public

repositories
-

¹³C NMR Spectrum
Data not available in public

repositories
-

Synthesis and Characterization
The synthesis of 2-pyridylboronic acids can be challenging due to their propensity to undergo

protodeboronation.[3] However, established methods for their preparation, typically involving

halogen-metal exchange followed by borylation, can be adapted for (4-Methoxypyridin-2-
YL)boronic acid.

General Synthesis Protocol: Lithiation-Borylation
This protocol is a general method for the synthesis of 2-pyridylboronic acids from their

corresponding 2-halopyridines and can be adapted for the synthesis of the title compound from

2-bromo-4-methoxypyridine.[4][5]

Workflow for the Synthesis of (4-Methoxypyridin-2-YL)boronic acid
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Step 1: Lithiation

Step 2: Borylation

Step 3: Hydrolysis

2-Bromo-4-methoxypyridine in THF
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(-78 °C)
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Quenching of Lithiated Intermediate

Reacts with

Triisopropyl borate B(O-iPr)₃

(4-Methoxypyridin-2-YL)boronic acid

Followed by

Aqueous Acid (e.g., HCl)
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Caption: General synthesis workflow for (4-Methoxypyridin-2-YL)boronic acid.

Methodology:

Reaction Setup: A solution of 2-bromo-4-methoxypyridine in anhydrous tetrahydrofuran

(THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g.,

Argon or Nitrogen).

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium

(typically 1.1 equivalents) is added dropwise while maintaining the temperature. The reaction

mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the

lithiated intermediate.[4]
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Borylation: Triisopropyl borate (typically 1.2 equivalents) is added dropwise to the reaction

mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and

stirred overnight.

Hydrolysis & Work-up: The reaction is quenched by the slow addition of aqueous

hydrochloric acid. The organic solvent is removed under reduced pressure. The pH of the

aqueous layer is adjusted to induce precipitation of the boronic acid. The solid product is

collected by filtration, washed with cold water, and dried under vacuum.

Purification: If necessary, the crude product can be purified by recrystallization from an

appropriate solvent system.

Applications in Drug Development
Heteroarylboronic acids are crucial building blocks in the synthesis of small molecule drugs,

particularly kinase inhibitors.[6] The pyridine moiety is a common feature in many kinase

inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of

the enzyme. (4-Methoxypyridin-2-YL)boronic acid serves as a versatile reagent for

introducing this specific structural motif.

Role in Kinase Inhibitor Synthesis
Many kinase inhibitors are biaryl or heteroaryl-aryl compounds. The Suzuki-Miyaura cross-

coupling reaction is a powerful and widely used method for constructing the necessary C-C

bonds in these molecules.[7] Pyridineboronic acids are frequently used as the nucleophilic

partner in these couplings.

Logical Workflow for Kinase Inhibitor Synthesis
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Caption: Role of pyridinylboronic acids in kinase inhibitor synthesis.

Experimental Protocols: Suzuki-Miyaura Cross-
Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a heteroarylboronic

acid, such as (4-Methoxypyridin-2-YL)boronic acid, with an aryl or heteroaryl halide. This

protocol is based on established methods for coupling 2-pyridyl nucleophiles.[8]

General Coupling Protocol
Reaction Scheme: (4-Methoxypyridin-2-YL)boronic acid + Ar-X → 4-Methoxy-2-(Ar)pyridine

(where Ar-X is an aryl or heteroaryl halide)

Materials and Reagents:
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(4-Methoxypyridin-2-YL)boronic acid (1.2 equivalents)

Aryl or Heteroaryl Halide (Ar-X) (1.0 equivalent)

Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

Phosphine Ligand (e.g., SPhos, RuPhos) (2-10 mol%)[9]

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

Reaction Setup: To a Schlenk tube or microwave vial is added the aryl halide, (4-
Methoxypyridin-2-YL)boronic acid, the base, the palladium catalyst, and the phosphine

ligand.

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas

(Argon or Nitrogen) by evacuating and backfilling three times.

Solvent Addition: The anhydrous solvent is added via syringe.

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C)

and stirred for the required time (2-24 hours), monitoring by TLC or LC-MS.

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with

an organic solvent (e.g., ethyl acetate), and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is then purified by column

chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling
Boronic acids are generally considered stable and have low toxicity.[10] However, standard

laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust

and contact with skin and eyes.

Storage: Store in a cool, dry place away from strong oxidizing agents. 2-Pyridylboronic acids

can be sensitive to air and moisture, and storage under an inert atmosphere is

recommended for long-term stability.[11]

This guide is intended for use by qualified professionals and should be supplemented with a

thorough review of the relevant literature and safety data sheets before any experimental work

is undertaken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: (4-Methoxypyridin-2-YL)boronic acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594253#4-methoxypyridin-2-yl-boronic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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